Cas no 4176-97-0 (14-Deoxyandrographolide)

14-Deoxyandrographolide structure
14-Deoxyandrographolide structure
Produktname:14-Deoxyandrographolide
CAS-Nr.:4176-97-0
MF:C20H30O4
MW:334.449806690216
MDL:MFCD01861504
CID:330816
PubChem ID:11624161

14-Deoxyandrographolide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2(5H)-Furanone,3-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-
    • 3-[2-[(1R,4aβ)-2-Methylene-5α-(hydroxymethyl)-5,8aα-dimethyl-6α-hydroxydecalin-1α-yl]ethyl]-2,5-dihydrofuran-2-one
    • 14-Deoxyandrographolide
    • 2(5H)-Furanone,3-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]
    • DEOXYANDROGRAPHOLIDE
    • DEOXYANDROGRAPHOLIDE(RG)
    • 10-Dehydro-browniin
    • 14-Dehydro-browniin
    • 14-Dehydrobrowniine
    • 20-ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one
    • 3-(2-((1R,4aS,5R,6R,8aS)-6-hydroxyl-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenedecahydronaphthalen-1-yl)ethyl)furan-2(5H)-one
    • Aconitan-14-one,20-ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-,(1alpha,6beta,16beta)
    • Dehydrobrowniin
    • AD 04130-4
    • 3-[2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
    • WLN91FAQ6Z
    • 3-(2-((1R,4aS,5R,6R,8aS)-6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenedecahydronaphthalen-1-yl)ethyl)furan-2(5H)-one
    • 7998AH
    • 3-(2-((1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethyl)-2(5H)-furanone
    • 2(5H)-Furanone,3-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl
    • CHEMBL415768
    • AD-04130-4
    • MS-25054
    • 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-uran-5-one
    • UNII-WLN91FAQ6Z
    • 2(5H)-Furanone, 3-(2-((1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethyl)-
    • CS-0032748
    • NP-011179
    • A913391
    • Ent-3beta-hydroxy-8(17),13(14)-labdadiene-16,15-olide 14-deoxyandrographolide
    • DTXSID80904638
    • 4176-97-0
    • 3-[2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethyl]-2,5-dihydrofuran-2-one
    • AC-34626
    • 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
    • F21512
    • HY-N4323
    • CHEBI:212737
    • AKOS027324400
    • 3-{2-[(1R,4aS,5R,6R,8aS)-6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethy l-2-methylenedecahydro-1-naphthalenyl]ethyl}-2(5H)-furanone
    • DA-69479
    • SCHEMBL25845533
    • 12,13-Dehydro-14-deoxyandrographolide; 14-Deoxyandrographolide
    • 3-{2-[(1R,4AS,5R,6R,8AS)-6-HYDROXY-5-(HYDROXYMETHYL)-5,8A-DIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-5H-FURAN-2-ONE
    • MDL: MFCD01861504
    • Inchi: 1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1
    • InChI-Schlüssel: GVRNTWSGBWPJGS-YSDSKTICSA-N
    • Lächelt: O([H])[C@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])C3C(=O)OC([H])([H])C=3[H])C(=C([H])[H])C([H])([H])C([H])([H])[C@]2([H])[C@]1(C([H])([H])[H])C([H])([H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 334.214409g/mol
  • Oberflächenladung: 0
  • XLogP3: 3.4
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 4
  • Monoisotopenmasse: 334.214409g/mol
  • Monoisotopenmasse: 334.214409g/mol
  • Topologische Polaroberfläche: 66.8Ų
  • Schwere Atomanzahl: 24
  • Komplexität: 566
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 334.4

Experimentelle Eigenschaften

  • Farbe/Form: Cryst.
  • Dichte: 1.15
  • Schmelzpunkt: 176-178 ºC
  • Siedepunkt: 509.5°C at 760 mmHg
  • Flammpunkt: 177.3°C
  • Brechungsindex: 1.551
  • PSA: 66.76000
  • LogP: 2.99180
  • Dampfdruck: 0.0±3.0 mmHg at 25°C

14-Deoxyandrographolide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24387-5mg
14-Deoxyandrographolide
4176-97-0 ,HPLC≥98%
5mg
¥2800.00 2022-06-10
eNovation Chemicals LLC
Y1266715-5mg
3-[2-[(1R,4aß)-2-Methylene-5a-(hydroxymethyl)-5,8aa-dimethyl-6a-hydroxydecalin-1a-yl]ethyl]-2,5-dihydrofuran-2-one
4176-97-0 98%
5mg
$400 2024-06-06
eNovation Chemicals LLC
Y1266715-10mg
3-[2-[(1R,4a)-2-Methylene-5-(hydroxymethyl)-5,8a-dimethyl-6-hydroxydecalin-1-yl]ethyl]-2,5-dihydrofuran-2-one
4176-97-0 98%
10mg
$900 2023-09-04
LKT Labs
A5315-10 mg
Deoxyandrographolide
4176-97-0 ≥98%
10mg
$416.90 2023-07-11
TRC
D271610-10mg
14-Deoxyandrographolide
4176-97-0
10mg
$190.00 2023-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL84210-10MG
14-Deoxyandrographolide
4176-97-0 phyproof
10MG
¥7838.58 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL84210-10MG
14-Deoxyandrographolide
4176-97-0
10mg
¥7865.87 2025-01-16
Chengdu Biopurify Phytochemicals Ltd
BP1811-100mg
14-Deoxyandrographolide
4176-97-0 98%
100mg
$450 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8288-1 mg
14-Deoxyandrographolide
4176-97-0 99.89%
1mg
¥1512.00 2022-06-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8288-5 mg
14-Deoxyandrographolide
4176-97-0 99.89%
5mg
¥3630.00 2022-06-10

14-Deoxyandrographolide Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:4176-97-0)14-Deoxyandrographolide
A913391
Reinheit:99%/99%/99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg/1ml/20mg
Preis ($):229.0/395.0/593.0/826.0/194.0/201.0